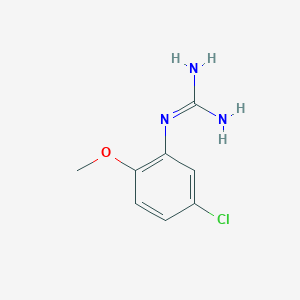

1-(5-Chloro-2-methoxyphenyl)guanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN3O |

|---|---|

Molecular Weight |

199.64 g/mol |

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)guanidine |

InChI |

InChI=1S/C8H10ClN3O/c1-13-7-3-2-5(9)4-6(7)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |

InChI Key |

ABXQGASFIGRTQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 5 Chloro 2 Methoxyphenyl Guanidine and Its Derivatives

Established Synthetic Routes for Aryl Guanidines

The construction of the aryl guanidine (B92328) moiety can be accomplished through various synthetic pathways, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. The most prominent of these strategies include amination reactions of activated precursors, transformations involving thiourea (B124793) and isothiourea intermediates, and multicomponent reaction approaches.

Amination Reactions of Activated Precursors

A common and direct method for the synthesis of aryl guanidines involves the reaction of an amine with an activated guanidinylating agent. These agents are designed to readily undergo nucleophilic attack by the amine.

One widely used approach is the copper-catalyzed three-component synthesis, which brings together a cyanamide (B42294), an arylboronic acid, and an amine to form trisubstituted N-aryl guanidines. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed reactions have also proven effective, for instance, in the cascade reaction of azides with isonitriles and amines to yield functionalized guanidines. organic-chemistry.org

Another strategy employs the guanylation of amines using cyanamide in the presence of a catalyst, such as scandium(III) triflate, under mild aqueous conditions. organic-chemistry.org This method is particularly useful for substrates that are soluble in water. Furthermore, lanthanide amides have been shown to be highly efficient catalysts for the guanylation of both aromatic and secondary amines under mild conditions. organic-chemistry.org

The activation of amines for guanylation can also be achieved through the use of specific reagents. For example, treatment of an acylcyanamide with chlorotrimethylsilane (B32843) generates a reactive N-silylcarbodiimide that can efficiently guanylate a variety of amines. organic-chemistry.org

| Activating Agent/Catalyst | Precursors | Key Features |

| Copper(II) chloride dihydrate/bipyridine | Cyanamides, arylboronic acids, amines | Operationally simple and rapid three-component synthesis. organic-chemistry.orgorganic-chemistry.org |

| Palladium catalyst | Azides, isonitriles, amines | Efficient cascade reaction for N-functionalized guanidines. organic-chemistry.org |

| Scandium(III) triflate | Amines, cyanamide | Mild conditions in water, suitable for aqueous-soluble substrates. organic-chemistry.org |

| Lanthanide amides | Aromatic and secondary amines | High catalytic activity under mild conditions. organic-chemistry.org |

| Chlorotrimethylsilane | Acylcyanamide, amines | Generates a reactive N-silylcarbodiimide intermediate. organic-chemistry.org |

Transformations Involving Thiourea and Isothiourea Intermediates

Thioureas and their S-alkylated derivatives, isothioureas, serve as versatile and readily accessible precursors for the synthesis of guanidines. These methods typically involve a desulfurization step to form the guanidine C-N bond.

A classical approach involves the reaction of a thiourea with an amine in the presence of a desulfurizing agent, such as mercuric chloride (HgCl₂), in a suitable solvent like dimethylformamide (DMF). researchgate.netsemanticscholar.org This method has been successfully applied to synthesize a variety of N-aroyl-N'-(1-naphthyl)-N''-aryl guanidines. researchgate.net An alternative and more environmentally friendly approach utilizes cyanuric chloride (TCT) as an activating reagent for di-Boc-thiourea, avoiding the use of heavy metals. organic-chemistry.org

Photocatalysis offers a mild and green alternative for the conversion of thioureas to guanidines. Using Ru(bpy)₃Cl₂ as a photocatalyst under visible light irradiation, various thioureas can be transformed into their corresponding guanidines at room temperature in a mixture of water and ethanol (B145695). organic-chemistry.org This method is particularly effective for aryl-substituted thioureas and proceeds through a proposed carbodiimide (B86325) intermediate. organic-chemistry.org

Isothiourea intermediates, such as N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea, have also been developed as potent guanidinylating reagents. organic-chemistry.org Microwave-assisted chemistry has been shown to be a fast and efficient route for the synthesis of cyclic isothioureas and their subsequent conversion to guanidines. nih.gov

| Precursor | Reagent/Catalyst | Key Features |

| Thiourea | Mercuric chloride (HgCl₂) | Classical method for desulfurization and guanidine formation. researchgate.netsemanticscholar.org |

| Di-Boc-thiourea | Cyanuric chloride (TCT) | Environmentally benign alternative to heavy metal reagents. organic-chemistry.org |

| Thiourea | Ru(bpy)₃Cl₂ (photocatalyst) | Mild, visible-light mediated synthesis. organic-chemistry.org |

| S-Methylisothiourea derivatives | Amines | Potent guanidinylating agents. organic-chemistry.org |

| Cyclic isothiouronium salts | Heat (Microwave) | Rapid synthesis of cyclic guanidines. nih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient strategy for the synthesis of complex molecules like substituted guanidines. rsc.orgmdpi.com

One notable example is the copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines from cyanamides, arylboronic acids, and amines, as mentioned earlier. organic-chemistry.orgorganic-chemistry.org Another approach involves a one-pot multicomponent carbonylation/amination sequence to produce N-acylguanidines. This process starts with the palladium(0)-catalyzed carbonylative coupling of cyanamide and aryl halides, followed by amination. organic-chemistry.org

Guanidine and its salts can also act as one of the components in MCRs to construct various heterocyclic systems. For instance, the reaction of an aldehyde, ethyl cyanoacetate, and guanidine nitrate (B79036) can lead to the formation of substituted pyrimidines. researchgate.net These reactions are often characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity efficiently. tubitak.gov.tr

| Reaction Type | Reactants | Key Features |

| Copper-catalyzed three-component | Cyanamides, arylboronic acids, amines | Convergent and efficient synthesis of trisubstituted guanidines. organic-chemistry.orgorganic-chemistry.org |

| Palladium-catalyzed carbonylation/amination | Cyanamide, aryl halides, amines | One-pot synthesis of N-acylguanidines. organic-chemistry.org |

| Knoevenagel/addition/cyclization | Aldehyde, ethyl cyanoacetate, guanidine nitrate | Synthesis of guanidine-containing heterocycles. researchgate.net |

Targeted Synthesis of 1-(5-Chloro-2-methoxyphenyl)guanidine

The synthesis of the specific compound this compound can be strategically designed by applying the general principles of aryl guanidine synthesis. The selection of precursors and the optimization of reaction conditions are crucial for a successful and efficient synthesis.

Precursor Selection and Rational Design

The logical and most direct precursor for the synthesis of this compound is 5-Chloro-2-methoxyaniline (B1222851). This aniline (B41778) derivative provides the core aromatic structure with the desired substitution pattern. The synthesis would then involve the introduction of the guanidinyl group onto the amino functionality of this precursor.

Several synthetic strategies can be envisioned starting from 5-Chloro-2-methoxyaniline:

Direct Guanylation: This approach would involve reacting 5-Chloro-2-methoxyaniline with a suitable guanidinylating agent. A common and effective reagent for this purpose is cyanamide, often in the presence of an acid catalyst. The reaction of an aniline with cyanamide is a well-established method for the preparation of N-arylguanidines. beilstein-journals.org

Thiourea Intermediate Route: A two-step approach via a thiourea intermediate is another viable strategy. 5-Chloro-2-methoxyaniline can be reacted with a thiocarbonyl transfer reagent, such as benzoyl isothiocyanate, to form the corresponding N-(5-Chloro-2-methoxyphenyl)-N'-benzoylthiourea. semanticscholar.org Subsequent treatment of this thiourea with an amine in the presence of a desulfurizing agent like HgCl₂ would yield the desired guanidine. semanticscholar.org

Isothiourea Intermediate Route: Alternatively, 5-Chloro-2-methoxyaniline could be reacted with a protected S-methylisothiourea derivative. For example, N,N′-di-Boc-S-methylisothiourea is a common reagent that, upon reaction with the aniline and subsequent deprotection, would afford the target guanidine. nih.gov

Reaction Conditions and Optimization Studies

The successful synthesis of this compound hinges on the careful selection and optimization of reaction conditions.

For the direct guanylation of 5-Chloro-2-methoxyaniline with cyanamide, the reaction is typically carried out in the presence of an acid, such as hydrochloric acid, in a suitable solvent like 2-propanol. researchgate.net The temperature and reaction time would be key parameters to optimize to maximize the yield and minimize the formation of byproducts. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would be essential.

In the thiourea intermediate route , the initial formation of the thiourea can be achieved under relatively mild conditions. The subsequent conversion to the guanidine using HgCl₂ and an amine would require careful control of stoichiometry and temperature. The choice of the amine in the final step can influence the substitution pattern of the resulting guanidine. For the synthesis of the parent this compound, ammonia (B1221849) or a protected form of ammonia would be used. Optimization would involve screening different solvents and bases to facilitate the reaction.

For the isothiourea intermediate route , the reaction of 5-Chloro-2-methoxyaniline with a reagent like N,N′-di-Boc-S-methylisothiourea is often promoted by a mercury or silver salt. nih.govresearchgate.net The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The subsequent deprotection of the Boc groups is usually achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent. nih.gov

| Synthetic Route | Key Precursor | Reagents and Conditions | Optimization Parameters |

| Direct Guanylation | 5-Chloro-2-methoxyaniline | Cyanamide, HCl, 2-Propanol, Heat | Acid concentration, temperature, reaction time |

| Thiourea Intermediate | 5-Chloro-2-methoxyaniline | 1. Benzoyl isothiocyanate; 2. Amine, HgCl₂, Et₃N, DMF | Choice of amine, reaction temperature, solvent for the second step |

| Isothiourea Intermediate | 5-Chloro-2-methoxyaniline | N,N′-di-Boc-S-methylisothiourea, HgCl₂, Et₃N, DCM; then TFA or HCl | Stoichiometry of reagents, deprotection conditions |

Synthesis of Analogues and Derivatives of this compound

The generation of a library of analogues based on the this compound scaffold is a key objective in medicinal chemistry and drug discovery. This allows for a comprehensive evaluation of how different structural features influence the compound's biological activity. Synthetic efforts are typically focused on three main areas: the aromatic phenyl ring, the basic guanidine moiety, and the formation of various salts.

Structural Modifications on the Phenyl Ring

Modifications to the 5-chloro-2-methoxyphenyl ring of the parent compound are undertaken to investigate the impact of electronic and steric effects on its activity. These syntheses often start from substituted anilines or benzoic acids, incorporating the desired changes before the guanidine group is introduced.

A common strategy involves the use of differently substituted anilines as starting materials. mdpi.com By analogy, to synthesize derivatives of this compound, one could start with a series of anilines where the chloro and methoxy (B1213986) groups are replaced by other substituents or are positioned differently on the aromatic ring. For instance, the synthesis of various arylpyridin-2-yl guanidine derivatives has been achieved by employing a Suzuki-Miyaura reaction to introduce a range of aromatic and heteroaromatic groups. nih.gov This highlights a versatile method for creating diversity in the phenyl portion of the molecule.

Furthermore, the synthesis of related compounds, such as 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, begins with 5-chloro-2-methoxybenzoic acid. researchgate.net This indicates that modifications to the phenyl ring can be achieved starting from a benzoic acid precursor, which is then converted to the desired guanidine. Similarly, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives starts from 2-amino-4-chlorophenol, demonstrating another viable starting point for introducing variations on the phenyl ring. mdpi.com

The effect of substitution patterns on the phenyl ring has been explored in similar classes of compounds. For example, in a series of phenylpyrimidinylguanidines, the position of substituents (ortho, meta, or para) on a benzylamine (B48309) moiety attached to the guanidine group was found to influence the compound's properties, such as water solubility. nih.govacs.org Specifically, a para-substituted derivative showed improved solubility compared to the ortho-substituted analogue. nih.govacs.org

Table 1: Examples of Phenyl Ring Modifications in Guanidine Derivatives and Related Compounds

| Starting Material | Synthetic Strategy | Resulting Modification | Reference |

| Substituted Anilines | Guanylation | Varied substituents on the phenyl ring | mdpi.com |

| 6-chloro 2-aminopyridine | Suzuki-Miyaura reaction followed by guanylation | Introduction of diverse aryl groups | nih.gov |

| 5-chloro-2-methoxybenzoic acid | Amide coupling and further functionalization | Derivatives with modified phenyl ring | researchgate.net |

| Substituted Benzylamines | Nucleophilic addition to a cyanoguanidine | Ortho, meta, or para-substituted phenyl rings | nih.govacs.org |

This table is generated based on analogous synthetic strategies and may not represent direct syntheses of this compound derivatives.

Modifications at the Guanidine Moiety

Altering the substitution pattern of the guanidine group itself is a critical strategy for modulating the basicity, lipophilicity, and hydrogen-bonding capabilities of the molecule. These modifications can range from simple alkylation or acylation to the incorporation of more complex cyclic structures.

A versatile method for modifying the guanidine group involves the use of tailor-made precursors. nih.govresearchgate.net For instance, terminally alkylated and acetylated guanidines can be synthesized using precursors like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine for alkylation and acylated derivatives of N-Boc-S-methylisothiourea for acylation. nih.govresearchgate.net These precursors allow for the transfer of a pre-modified guanidine group to an amine.

The synthesis of N-substituted guanidines has been achieved through various routes. One approach involves the benzylation of N-substituted thiocarbamides, followed by treatment with amines to yield N,N',N''-trisubstituted guanidines. asianpubs.org Another efficient, one-pot method for synthesizing N,N'-disubstituted guanidines utilizes the reaction of N-chlorophthalimide, isocyanides, and amines. rsc.org This approach offers wide substrate scope under mild conditions.

Furthermore, N,N'-disubstituted guanidine compounds have been prepared by reacting an appropriate cyanamide with an aniline hydrochloride. google.com The use of 2-chloro-4,6-dimethoxypyrimidine (B81016) has also been presented as an atom-economical and cost-effective method for installing the guanidine functionality onto aliphatic primary and secondary amines. researchgate.net

Table 2: Synthetic Methods for Guanidine Moiety Modification

| Method | Precursor/Reagent | Type of Modification | Reference |

| Pre-modified Guanidinylation | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | N-alkylation | nih.govresearchgate.net |

| Pre-modified Guanidinylation | Acylated N-Boc-S-methylisothiourea | N-acylation | nih.govresearchgate.net |

| Multi-step Synthesis | N-substituted thiocarbamides, benzyl (B1604629) chloride, amines | N,N',N''-trisubstitution | asianpubs.org |

| One-pot Synthesis | N-chlorophthalimide, isocyanides, amines | N,N'-disubstitution | rsc.org |

| Cyanamide Route | Substituted cyanamide and aniline hydrochloride | N,N'-disubstitution | google.com |

| Pyrimidine-based Reagent | 2-chloro-4,6-dimethoxypyrimidine and amines | N-alkylation/arylation | researchgate.net |

This table provides a summary of general methods for modifying the guanidine moiety.

Preparation of Salt Forms for Research Applications

The preparation of different salt forms of a parent compound is a standard practice in pharmaceutical and chemical research to improve physicochemical properties like solubility, stability, and ease of handling. For a basic compound like this compound, a variety of acid addition salts can be prepared.

Guanidine hydrochloride is a common and commercially available salt form. wikipedia.orgnih.govsigmaaldrich.com It is formed by reacting guanidine with hydrochloric acid. wikipedia.orgnih.gov The crystal structure of guanidinium (B1211019) chloride consists of a network of guanidinium cations and chloride anions linked by N-H···Cl hydrogen bonds. wikipedia.org

Beyond the hydrochloride, other salt forms can be synthesized to modulate the compound's properties. For instance, studies on bovine serum albumin have utilized guanidine sulfate (B86663) and guanidine acetate, in addition to the hydrochloride salt. nih.gov This indicates the accessibility and utility of different guanidinium salts in research settings.

The choice of the counter-ion can significantly impact the aqueous solubility of the final salt. A patent for phenyl guanidine derivatives describes the preparation of a mesylate salt by treating the free base with methanesulfonic acid in ethanol or an ethanol/water mixture. google.com This process was designed to produce a salt form with pharmaceutically acceptable solubility. The general procedure involves treating the base form of the compound with a chosen inorganic or organic acid in a suitable solvent to obtain the desired solid salt. google.com Another example is the preparation of N-(4,5-bis-methanesulfonyl-2-methylbenzoyl)-guanidine hydrochloride, which is synthesized by reacting the guanidine derivative with aqueous HCl. google.com

Table 3: Common Salt Forms of Guanidine Derivatives for Research

| Salt Form | Acid Used | Potential Advantage | Reference |

| Hydrochloride | Hydrochloric Acid (HCl) | Common, well-characterized | wikipedia.orgnih.govsigmaaldrich.com |

| Sulfate | Sulfuric Acid (H₂SO₄) | Alternative counter-ion | nih.gov |

| Acetate | Acetic Acid (CH₃COOH) | Alternative counter-ion | nih.gov |

| Mesylate | Methanesulfonic Acid (CH₃SO₃H) | Improved aqueous solubility | google.com |

This table lists some of the possible salt forms for guanidine-containing compounds.

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the guanidinium protons. The three aromatic protons on the phenyl ring would likely appear as a set of multiplets in the range of δ 6.8-7.5 ppm. The methoxy (-OCH₃) protons would exhibit a singlet peak, typically around δ 3.8-4.0 ppm. The protons of the guanidinium group (-NH-C(=NH)NH₂) would likely appear as broad singlets due to quadrupole broadening and chemical exchange, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbon of the guanidinium group (C=N) is expected to have a characteristic chemical shift in the range of δ 155-165 ppm. The aromatic carbons would generate a series of signals between δ 110-160 ppm, with the carbon attached to the oxygen of the methoxy group appearing at the higher end of this range and the carbon bonded to chlorine also showing a distinct shift. The methoxy carbon would produce a signal around δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is hypothetical and based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 7.4 (m) | 115 - 155 |

| Methoxy-H | 3.9 (s) | 56 |

| Guanidinium-H | 6.5 - 8.0 (br s) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Strong bands in the region of 3100-3500 cm⁻¹ would correspond to the N-H stretching vibrations of the guanidinium group. A strong absorption peak around 1650-1600 cm⁻¹ would be indicative of the C=N stretching of the guanidinium moiety. The C-O stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C-C stretching within the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound (Note: Data is hypothetical and based on analogous compounds)

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3500 | Strong, Broad |

| C=N Stretch | 1600 - 1650 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Methoxy) | 1000 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition. For this compound (C₈H₁₀ClN₃O), the expected exact mass would be approximately 199.0512 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key identifier. Fragmentation patterns would likely involve the loss of the methoxy group, the guanidinium moiety, or cleavage of the phenyl ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data has been reported for this compound, studies on related N,N'-substituted guanidines reveal that these molecules can exist in different tautomeric forms and conformations in the solid state. The crystal structure would be stabilized by a network of intermolecular hydrogen bonds involving the guanidinium N-H groups. The planarity of the phenyl ring and the guanidinium group would be a key feature, although some torsion between these two groups would be expected.

Chromatographic and Other Separations for Research Purity and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a compound and for quantitative analysis. For a polar and basic compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. The acidic nature of the buffer would ensure that the guanidinium group is protonated, leading to better peak shape and retention. Detection would typically be performed using a UV detector, with the wavelength of maximum absorbance determined by the chromophoric phenyl ring system. For trace analysis, a more sensitive detector like a mass spectrometer (LC-MS) could be employed.

Table 3: Representative HPLC Method Parameters for the Analysis of Substituted Phenylguanidines (Note: These are general conditions and would require optimization for the specific compound)

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Despite a comprehensive search for scientific literature, no specific analytical methods detailing the structural elucidation of This compound using Liquid Chromatography–Mass Spectrometry (LC-MS/MS) or Ion Chromatography (IC) for its quantitation in research samples were found.

The search yielded general methodologies for the analysis of the parent compound, guanidine, and other substituted guanidine derivatives. These studies describe techniques such as derivatization to enhance detection in LC-MS/MS and the use of cation-exchange chromatography for separation in IC. However, none of the available resources provide specific parameters, validation data, or research findings directly related to this compound.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections (3.3.2 and 3.3.3) of the article, as per the strict instructions to focus solely on the chemical compound “this compound”. To adhere to the user's request for accuracy and to avoid introducing information outside the explicit scope, the article cannot be generated at this time.

Structural Elucidation and Advanced Analytical Techniques

Advanced Chromatographic and Spectrometric Methods

Specific LC-MS/MS methods for the analysis of 1-(5-Chloro-2-methoxyphenyl)guanidine are not available in the reviewed scientific literature. General approaches for guanidino compounds often involve reverse-phase chromatography coupled with tandem mass spectrometry. The selection of mobile phases, such as acetonitrile or methanol with water, and the use of additives like formic acid or ammonium acetate are crucial for achieving optimal separation and ionization. For detection, multiple reaction monitoring (MRM) is a common mode of operation in tandem mass spectrometry, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. However, without experimental data for this compound, the specific mass transitions and optimal instrument settings remain undetermined.

There is no specific published research on the application of Ion Chromatography (IC) for the quantitation of this compound in research samples. IC is a powerful technique for the analysis of ionic species. Given the basic nature of the guanidine (B92328) group, which is protonated at neutral and acidic pH, cation-exchange chromatography would be the method of choice. An acidic mobile phase, such as methanesulfonic acid, is typically used to ensure the analyte is in its cationic form and to facilitate separation. Detection is commonly achieved by suppressed conductivity, which provides sensitive and universal detection for ionic analytes. The development and validation of an IC method for this compound would require the optimization of column chemistry, eluent concentration, and detector settings, for which no data is currently available.

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. While computational chemistry is a powerful tool for understanding molecular structure and reactivity, it appears that this specific molecule has not been the subject of detailed published research using methods such as Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations.

While general computational methodologies for studying substituted guanidines exist, the absence of specific data for this compound prevents a thorough and scientifically accurate discussion as per the requested detailed outline. The creation of data tables and in-depth research findings is contingent on the availability of such focused studies.

Therefore, it is not possible to provide a detailed article on the "Theoretical and Computational Investigations of this compound" that adheres to the specified structure and content requirements at this time, due to the lack of primary research on this particular compound.

Mechanistic Investigations of Biological Activities

Molecular Basis of Guanidine (B92328) Moiety Functionality

The guanidine group is a highly basic functional group that is central to the biological activity of many natural and synthetic compounds. Its ability to exist in a protonated state at physiological pH governs its interactions with biological targets.

The guanidine group is one of the strongest organic bases, with a pKa value of its conjugate acid typically around 13.6. sci-hub.se This high basicity is a result of the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. sci-hub.se At physiological pH (around 7.4), the guanidine moiety of a compound like 1-(5-Chloro-2-methoxyphenyl)guanidine will exist almost exclusively in its protonated, cationic form.

This protonated state is crucial for its biological function for several reasons:

Charge-Assisted Interactions: The positive charge is delocalized over the three nitrogen atoms, allowing the guanidinium group to form strong electrostatic interactions with negatively charged residues on biological macromolecules, such as the carboxylate groups of aspartate and glutamate (B1630785), or phosphate (B84403) groups in phospholipids (B1166683) and nucleic acids.

Enhanced Hydrogen Bonding: Protonation significantly enhances the hydrogen bond donor capacity of the group's N-H bonds.

Structural Recognition: The planar and symmetric nature of the guanidinium cation allows for specific geometric arrangements within binding pockets of proteins and enzymes, facilitating precise molecular recognition.

The persistent positive charge of the guanidinium group is a defining feature that dictates its behavior in a biological environment, making it a key player in molecular interactions that lead to a physiological response.

The protonated guanidinium cation is a versatile hydrogen bond donor, capable of forming multiple hydrogen bonds simultaneously. This ability to engage in a network of hydrogen bonds is a cornerstone of its interaction with biological targets. The planar geometry of the guanidinium group allows its N-H bonds to be ideally positioned to interact with hydrogen bond acceptors, such as oxygen atoms in carbonyl or phosphate groups on proteins or other molecules.

Furthermore, the delocalized positive charge of the guanidinium ion facilitates strong electrostatic interactions, often referred to as salt bridges, with anionic counterparts on biological molecules. These interactions are significantly stronger than typical hydrogen bonds and play a critical role in the affinity and specificity of binding. For instance, the interaction between the guanidinium group of arginine and the carboxylate groups of aspartate or glutamate is a common and vital interaction for protein structure and function.

In addition to these direct interactions, the planar face of the guanidinium cation can participate in cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within protein binding sites. nih.gov This combination of electrostatic interactions, hydrogen bonding, and cation-π interactions provides a robust foundation for the specific and high-affinity binding of guanidine-containing compounds to their biological targets.

Studies on Protein and Enzyme Interaction Mechanisms

Identifying the specific proteins and enzymes that this compound interacts with and elucidating the mechanisms of these interactions are crucial steps in understanding its biological effects. This involves a range of methodologies from target identification to detailed kinetic and structural studies.

Identifying the direct molecular targets of a small molecule like this compound is a fundamental challenge in chemical biology and drug discovery. Several methodologies can be employed for this purpose, which can be broadly categorized as affinity-based and label-free methods.

Affinity-Based Methods:

Affinity Chromatography: This classic technique involves immobilizing a derivative of the compound of interest onto a solid support (like agarose (B213101) beads). A cell lysate or protein mixture is then passed over this support. Proteins that bind to the compound are retained and can be subsequently eluted and identified by mass spectrometry. For this to be successful, a non-essential part of the molecule must be identified for linking to the support without disrupting its biological activity.

Biotin-Tagged Pull-Down: A biotin (B1667282) tag can be chemically attached to the small molecule. When this tagged molecule is incubated with a cell lysate, it binds to its target protein(s). The resulting complex can then be captured using streptavidin-coated beads, which have a very high affinity for biotin. The captured proteins are then identified.

Label-Free Methods:

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolysis. In a DARTS experiment, a cell lysate is treated with the compound and then subjected to limited digestion by a protease. The target protein, stabilized by the compound, will be less digested compared to other proteins. The remaining proteins can be analyzed by gel electrophoresis and mass spectrometry to identify the stabilized target.

Cellular Thermal Shift Assay (CETSA): This technique relies on the fact that a protein's thermal stability often increases upon ligand binding. In CETSA, cells or cell lysates are heated to a specific temperature in the presence and absence of the compound. The soluble fraction of proteins is then analyzed. The target protein will show increased thermal stability (i.e., more of it will remain in the soluble fraction at higher temperatures) when the compound is present.

Below is an interactive table summarizing these methodologies:

| Method Category | Technique | Principle | Key Requirement |

| Affinity-Based | Affinity Chromatography | Immobilized compound captures binding partners from a lysate. | A non-interfering point of attachment on the compound. |

| Affinity-Based | Biotin-Tagged Pull-Down | Biotinylated compound allows for capture of target proteins by streptavidin beads. | Synthesis of a biotinylated analog that retains activity. |

| Label-Free | DARTS | Compound binding stabilizes the target protein against protease digestion. | The compound must induce a conformational change that confers protease resistance. |

| Label-Free | CETSA | Compound binding increases the thermal stability of the target protein. | The compound must induce thermal stabilization of the target. |

Once potential targets are identified, they must be validated to confirm that the interaction is responsible for the observed biological effect. This can involve techniques such as genetic knockdown (e.g., siRNA or CRISPR) of the proposed target to see if it abolishes the compound's effect, or direct binding assays with the purified protein.

Another relevant analog is [5-(2-methoxy-5-chlorophenyl)furan-2-ylcarbonyl] guanidine (KR-32570) . This compound has demonstrated significant antiplatelet activity. researchgate.net Mechanistic studies revealed that its effects are mediated through multiple inhibitory actions, including: researchgate.net

Inhibition of the release of arachidonic acid.

Inhibition of thromboxane (B8750289) (TX) A2 synthase.

Inhibition of cytosolic Ca2+ mobilization.

Inhibition of the Na+/H+ exchanger-1 (NHE-1).

These findings for KR-32570 suggest that a compound like this compound could potentially interact with and inhibit enzymes and transporters involved in cell signaling and ion homeostasis.

Regarding kinases, the guanidine moiety is a recognized scaffold in the design of kinase inhibitors. nih.gov The protonated guanidinium group can mimic the interactions of arginine, which often plays a key role in the phosphate-binding loops of kinases. Therefore, it is plausible that this compound could exhibit inhibitory activity against certain protein kinases, though specific targets would need to be identified experimentally.

The guanidine functional group is a known pharmacophore for interaction with various ion channels and receptors.

NMDA Receptors: Several guanidine derivatives have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory. For example, N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine (GMOM) is a non-competitive NMDA receptor antagonist that binds to the ion channel pore. nih.govnih.gov Another study demonstrated that the polyamine derivative butanesulfonyl-homospermine with a guanidine group (BsHSPMG) penetrates the NMDA channel pore and exhibits neuroprotective effects. nih.gov These findings suggest that guanidine-containing compounds can act as channel blockers for NMDA receptors. The neuroprotective effects of such compounds are often linked to their ability to inhibit excessive calcium influx through the NMDA receptor channel, which is a key event in excitotoxic neuronal cell death. nih.gov

HV1 Channel: The voltage-gated proton channel (HV1) is another target for guanidine derivatives. The compound 5-chloro-2-guanidinobenzimidazole (ClGBI) is a known inhibitor of the human HV1 channel. nih.govnih.gov However, further studies have shown that ClGBI is a non-selective inhibitor, also affecting other ion channels such as potassium (KV1.3) and sodium (NaV) channels. nih.govnih.govmdpi.com This highlights the potential for guanidine-containing compounds to exhibit promiscuity in their interactions with ion channels. The mechanism of inhibition of HV1 by guanidine derivatives like 2-guanidinobenzimidazole (B109242) (2GBI) involves binding to the intracellular side of the voltage-sensing domain of the channel, thereby blocking proton conduction. nih.gov

Given these precedents, it is conceivable that this compound could also interact with ion channels like NMDA receptors or HV1 channels, potentially acting as a channel blocker or modulator. However, experimental verification is necessary to determine its specific targets and selectivity profile.

Cellular and Subcellular Mechanistic Studies (Non-Clinical)

Preclinical investigations into the cellular and subcellular mechanisms of action for this compound have begun to elucidate the pathways through which this compound exerts its biological effects. These non-clinical studies are crucial for understanding its potential as a therapeutic agent by detailing its interactions with cellular components and metabolic processes.

Effects on Bacterial Cellular Processes (e.g., Membrane Disruption, Protein Secretion)

The guanidine moiety is a key structural feature in many antimicrobial compounds, and its biological activity is often attributed to its ability to exist in a protonated, cationic state at physiological pH. mdpi.comnih.gov This positive charge facilitates interactions with negatively charged components of bacterial cell envelopes, such as lipopolysaccharides and phospholipids, which is a widely proposed mechanism for antibacterial guanidine derivatives. mdpi.comnih.gov

Research on various substituted guanidines suggests that a primary mode of antibacterial action involves the disruption of the bacterial cell membrane's integrity. researchgate.netnih.gov While direct studies on this compound are not extensively detailed in publicly available literature, the mechanism can be inferred from related compounds. The process is thought to begin with the electrostatic attraction of the protonated guanidine group to the anionic bacterial surface, leading to the displacement of divalent cations that stabilize the outer membrane. nih.govnih.gov

Subsequent insertion into the lipid bilayer can lead to several detrimental effects for the bacterium:

Membrane Depolarization: The influx of the positively charged guanidine derivative can disrupt the established electrochemical gradient across the membrane, leading to depolarization. researchgate.net

Increased Permeability: The structural damage to the membrane can increase its permeability, causing the leakage of essential intracellular components such as ions, metabolites, and ATP. nih.gov

Inhibition of Membrane-Associated Processes: Disruption of the membrane can also interfere with vital processes that are located at the cell envelope, such as electron transport and protein secretion.

The specific substitutions on the phenyl ring of this compound, namely the chloro and methoxy (B1213986) groups, are expected to modulate its lipophilicity and electronic properties, which in turn can influence its efficacy in disrupting bacterial membranes. mdpi.com The chloro group, being electron-withdrawing, may enhance the acidity of the guanidinium group, while the methoxy group can affect its interaction with the lipid components of the membrane.

Below is an interactive table summarizing the observed effects of various substituted guanidine compounds on bacterial cellular processes, which are likely analogous to the activities of this compound.

| Guanidine Derivative Studied | Bacterial Strain(s) | Observed Effect | Method of Detection |

| Isopropoxy Benzene Guanidine (IBG) | S. aureus, E. coli | Cytoplasmic membrane damage, dissipation of proton motive force | Fluorescent probe assays |

| Lipoguanidines | K. pneumoniae, A. baumannii | Disruption of bacterial membranes, sensitization to antibiotics | Synergistic activity assays |

| Benzyl (B1604629) Guanidine Derivatives | S. aureus, E. coli | Inhibition of bacterial growth | Minimum Inhibitory Concentration (MIC) assays |

This table is representative of findings for the broader class of substituted guanidines and is intended to be illustrative of the likely effects of this compound.

Modulation of Mitochondrial Pathways (e.g., OXPHOS Inhibition)

Beyond their antibacterial properties, guanidine derivatives have also been investigated for their effects on eukaryotic cellular processes, particularly their ability to modulate mitochondrial function. nih.govnih.gov Early studies on compounds such as phenethylbiguanide revealed that substituted guanidines can inhibit mitochondrial respiration. nih.govresearchgate.net This inhibition is thought to be a key aspect of their cellular mechanism of action.

The primary target of many guanidine derivatives within the mitochondria appears to be the oxidative phosphorylation (OXPHOS) pathway. nih.govlongdom.org Guanidines have been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. longdom.org This inhibition disrupts the flow of electrons, leading to a decrease in proton pumping across the inner mitochondrial membrane and, consequently, a reduction in ATP synthesis. longdom.org

The accumulation of guanidine derivatives within the mitochondrial matrix is a critical step in this process. researchgate.netnih.gov The uptake is thought to be driven by the mitochondrial membrane potential, although the precise mechanism may also involve a pH gradient. researchgate.net Once inside, the compound can interact with components of the OXPHOS system.

Key effects of substituted guanidines on mitochondrial pathways include:

Inhibition of State 3 Respiration: A marked decrease in oxygen consumption in the presence of ADP, indicating a direct inhibition of the phosphorylation process. longdom.org

Accumulation in Mitochondria: The compounds concentrate within the mitochondria, which is linked to the degree of respiratory inhibition. researchgate.net

Alteration of Ion Movement: Disruption of the normal cyclical movement of ions like calcium, which is essential for regulating ATP synthesis. longdom.org

The following table provides an overview of the reported effects of guanidine compounds on mitochondrial functions, which may be extrapolated to understand the potential actions of this compound.

| Guanidine Compound Type | Mitochondrial Process Affected | Observed Outcome |

| Guanidine Hydrochloride | Oxidative Phosphorylation | Inhibition of ATP synthesis, slowing of mitochondrial swelling |

| Phenethylbiguanide | Mitochondrial Respiration | Inhibition of oxygen consumption, accumulation within mitochondria |

| Substituted Guanidines | ADP-ATP Exchange Reaction | Inhibition of the exchange of adenine (B156593) nucleotides across the mitochondrial membrane |

This table summarizes general findings for guanidine derivatives. Specific studies on this compound are required to confirm these effects.

Structure Activity Relationship Sar Studies of 1 5 Chloro 2 Methoxyphenyl Guanidine Analogues

Impact of Substituents on Biological Potency and Selectivity

Substitutions on the aromatic ring of phenylguanidine analogues play a pivotal role in determining their interaction with target receptors. The electronic and steric properties of these substituents can fine-tune the binding affinity and selectivity.

Halogen Groups: The presence of a halogen, such as the chloro group in 1-(5-chloro-2-methoxyphenyl)guanidine, is a common feature in many biologically active compounds. Halogens can alter the electronic distribution of the aromatic ring through inductive effects and can participate in halogen bonding with the receptor. The position of the halogen is crucial; for instance, substitution at the meta- or para- positions often leads to different activity profiles compared to ortho-substitution, which can also introduce steric hindrance. Studies on various scaffolds have shown that di- and tri-substituted patterns, such as 3,4-dichloro substitution, can significantly impact activity.

Methoxy (B1213986) Groups: The methoxy group at the ortho-position is a key feature of the parent compound. This group is a strong electron-donating group through resonance and can also act as a hydrogen bond acceptor. Its presence can influence the conformation of the molecule by creating steric interactions that may force the guanidine (B92328) group into a specific orientation, which could be favorable for receptor binding. The interplay between the ortho-methoxy and meta-chloro groups establishes a specific electronic and steric environment that is critical for its biological function.

Alkyl Groups: The introduction of alkyl groups, such as methyl or ethyl, can increase the lipophilicity of the molecule. This may enhance membrane permeability but can also affect receptor binding. The size and position of the alkyl group are important; bulky groups like tertiary butyl can introduce significant steric hindrance, which may either improve selectivity by preventing binding to off-targets or decrease potency by hindering interaction with the primary target.

Nitro Groups: A nitro group is a strong electron-withdrawing group. Its inclusion on the phenyl ring can drastically alter the electronic properties of the guanidinium (B1211019) group, potentially affecting its pKa and its ability to form salt bridges or hydrogen bonds with the receptor.

Table 1: Impact of Aromatic Ring Substituents on Phenylguanidine Analogue Activity

| Substituent Type | Position | General Effect on Activity | Rationale |

|---|---|---|---|

| Halogen (e.g., Cl, F) | Ortho, Meta, Para | Variable; often enhances potency | Alters electronic properties (inductive effect), potential for halogen bonding. |

| Methoxy (-OCH₃) | Ortho, Para | Generally enhances potency | Electron-donating, potential H-bond acceptor, can influence conformation. |

| Alkyl (e.g., -CH₃) | Any | Increases lipophilicity | Can improve membrane interaction; steric effects can enhance or decrease activity. |

The guanidine group is a critical pharmacophore, largely due to its ability to exist as a protonated guanidinium ion at physiological pH. This positive charge allows it to form strong ionic and hydrogen bond interactions with negatively charged amino acid residues like aspartate and glutamate (B1630785) in receptor binding pockets. Modifications to the nitrogen atoms of this group can profoundly impact biological activity.

N-Alkylation: Adding alkyl groups to the terminal nitrogen atoms of the guanidine moiety can have varied effects. Mono- or di-methylation can sometimes be tolerated or even enhance activity by increasing lipophilicity. However, larger alkyl substituents often lead to a decrease in potency due to steric clashes within the binding site, preventing the crucial hydrogen bond interactions. In some cases, N-alkylation can shift selectivity between receptor subtypes by blocking specific interactions required for binding to one receptor but not another.

N-Acylation: The introduction of an acyl group to the guanidine nitrogen generally reduces the basicity of the group. This can weaken the ionic interactions with the receptor, often leading to a significant drop in activity. However, this modification can also be used to create prodrugs or to alter the pharmacokinetic profile of the compound.

Cyclization: Incorporating the guanidine nitrogens into a cyclic structure, such as an imidazoline (B1206853) ring, restricts the conformational flexibility of the group. This can "lock" the molecule into a bioactive conformation, potentially increasing potency and selectivity. This strategy has been successfully employed in the design of ligands for various receptors.

Table 2: Influence of Guanidine Group Modifications on Biological Activity

| Modification Type | Effect on Basicity | General Impact on Potency | Rationale for Activity Change |

|---|---|---|---|

| N-Alkylation (small groups) | Minor change | Variable | Can increase lipophilicity; potential for new van der Waals contacts. |

| N-Alkylation (bulky groups) | Minor change | Often decreases | Steric hindrance can disrupt key hydrogen bonds and salt bridges. |

| N-Acylation | Decreases | Usually decreases | Reduces ability to form strong ionic interactions with the receptor. |

Stereochemical Considerations in SAR

Stereochemistry plays a fundamental role in the interaction between a ligand and its biological target. For phenylguanidine analogues, while the core structure may appear achiral, stereoisomerism can arise, particularly through atropisomerism.

Atropisomerism can occur in molecules with hindered rotation around a single bond. In analogues of this compound, the bond between the phenyl ring and the guanidine nitrogen is a potential chiral axis. If bulky substituents are present, particularly at the ortho-positions of the phenyl ring (like the methoxy group) and on the guanidine itself, rotation around this C-N bond can be restricted. This restriction can lead to the existence of stable, non-interconverting rotational isomers (atropisomers) that are non-superimposable mirror images of each other (enantiomers).

These distinct, three-dimensional arrangements can interact differently with a chiral receptor environment. One atropisomer may fit perfectly into the binding site, maximizing favorable interactions, while the other may be unable to bind effectively due to steric clashes. This principle has been demonstrated in related scaffolds, such as 1-phenylbenzimidazoles, where stable atropisomers exhibit different biological activities. rsc.org Although specific studies isolating and evaluating the individual atropisomers of this compound analogues are not extensively documented, the theoretical principle remains a crucial consideration in the design of new, highly substituted derivatives in this class.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights.

In a typical 3D-QSAR study, a set of analogues with known biological activities is aligned based on a common scaffold. The models then calculate steric and electrostatic fields around the molecules.

CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points surrounding the aligned molecules.

CoMSIA calculates similarity indices based on additional descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more detailed map of favorable and unfavorable interaction regions.

These studies generate contour maps that visualize the regions where certain physicochemical properties are predicted to enhance or diminish biological activity. For phenylguanidine analogues, QSAR models often highlight the importance of:

Positive Electrostatic Potential: A region of positive potential around the guanidinium group is consistently shown to be critical, confirming its role in forming ionic interactions.

Steric Bulk: The models can define specific areas where steric bulk is either favorable (green contours) or unfavorable (yellow contours). For example, bulk may be disfavored near the guanidine nitrogens where hydrogen bonding occurs, but favored in other regions to establish hydrophobic interactions.

Hydrogen Bond Acceptors: Favorable regions for hydrogen bond acceptors are often identified near positions like the ortho-methoxy group on the phenyl ring.

These predictive models are instrumental in guiding the rational design of new analogues with potentially improved potency and selectivity, allowing researchers to prioritize the synthesis of the most promising candidates. acs.orgx-mol.net

Ligand-Receptor Interaction Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org These studies provide a detailed, atom-level view of the interactions between phenylguanidine analogues and their target binding sites, corroborating and explaining SAR findings.

For compounds like this compound, docking studies typically reveal a consistent binding mode dominated by the guanidinium group. Key interactions frequently observed include:

Bidentate Salt Bridge: The planar, charge-delocalized guanidinium group often forms a strong, bidentate salt bridge with the carboxylate side chain of an aspartate (Asp) or glutamate (Glu) residue in the active site. This interaction acts as a crucial anchor for the ligand.

Hydrogen Bonding: In addition to the salt bridge, the N-H protons of the guanidinium group can act as hydrogen bond donors to nearby backbone carbonyls or other hydrogen bond acceptor residues (e.g., glutamine, serine).

Hydrophobic and Aromatic Interactions: The phenyl ring of the ligand typically occupies a hydrophobic pocket. The 5-chloro and 2-methoxy substituents can further modulate these interactions. The methoxy group's oxygen might form a hydrogen bond with a donor residue, while the chloro group can engage in hydrophobic or halogen-bonding interactions.

These modeling studies are essential for understanding the molecular basis of activity and selectivity. By visualizing how different substituents interact with specific amino acid residues, researchers can rationalize why, for example, a bulky group at a certain position decreases activity (steric clash) or why a halogen at another position increases it (favorable interaction). This information provides a powerful feedback loop for designing more effective and target-selective molecules.

Research Applications and Broader Chemical Utility

Applications in Organic Synthesis

The guanidine (B92328) moiety is a versatile functional group in organic synthesis, valued for its basicity, nucleophilicity, and ability to participate in the formation of various cyclic and acyclic structures.

As Reagents in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.orgnih.gov While no specific examples of 1-(5-Chloro-2-methoxyphenyl)guanidine in MCRs were found, the guanidine functional group is a well-known participant in such reactions.

One of the most notable examples is the Biginelli reaction, a three-component condensation between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793). nih.gov Guanidines can be used in place of urea to synthesize 2-imino-dihydropyrimidines, which are valuable heterocyclic scaffolds in medicinal chemistry. nih.gov This reaction demonstrates the potential for substituted guanidines to serve as key building blocks in the rapid assembly of complex molecules. nih.govmdpi.com The general utility of guanidines in MCRs suggests that this compound could potentially be employed in similar transformations to generate novel, highly functionalized heterocyclic compounds.

As Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed, having imparted chirality to the product. While various classes of compounds are used as chiral auxiliaries, there is no specific information available in the surveyed literature indicating the use of this compound for this purpose. The development of new chiral auxiliaries is an active area of research, but the application of this specific guanidine derivative has not been reported.

Precursors for Heterocycle Synthesis (e.g., pyrimidines, aziridines)

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. tandfonline.comresearchgate.net Guanidines are widely recognized as valuable precursors for the synthesis of nitrogen-containing heterocycles. tandfonline.comrsc.org

Pyrimidines: The guanidine functional group provides a key N-C-N fragment for the construction of the pyrimidine (B1678525) ring. nih.gov Substituted guanidines can react with various 1,3-dielectrophiles, such as α,β-unsaturated esters or 1,3-diketones, to form substituted pyrimidine derivatives. nih.gov This type of cyclocondensation reaction is a fundamental and widely used strategy in heterocyclic synthesis. tandfonline.comnih.gov Although direct examples involving this compound are not documented, its structure is amenable to these classical synthetic routes for preparing novel pyrimidines.

Aziridines: Aziridines are three-membered heterocyclic rings containing a nitrogen atom. They are versatile synthetic intermediates. Common methods for aziridine (B145994) synthesis include the Wenker synthesis from amino alcohols or the De Kimpe synthesis from α-chloroimines. organic-chemistry.orgorganic-chemistry.org A review of the literature did not reveal any established methods for the synthesis of aziridines using guanidine-based precursors like this compound.

Role in Chemical Biology Research

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. The unique properties of the guanidinium (B1211019) group make it a valuable component in the design of molecules for biological research.

Development of Chemical Probes and Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function. nih.gov The development of such probes is crucial for drug discovery and understanding disease pathways. While there are no reports of this compound being developed or used as a chemical probe, the guanidine scaffold has been incorporated into fluorescent probes for the detection of ions. For example, guanidine-based molecules have been synthesized that exhibit a "turn-on" fluorescent response upon binding to specific cations (like Zn²⁺) and anions (like F⁻). rsc.org This demonstrates the potential of the guanidine group to be part of sensor molecules for biological applications.

Investigation of Biological Pathways

The investigation of biological pathways often relies on the use of specific inhibitors or modulators of key enzymes or receptors. The guanidinium group is a common feature in many biologically active molecules and pharmaceuticals due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets. However, there is no available research detailing the use of this compound in the investigation of any specific biological pathways. Its biological effects and potential targets remain uncharacterized in the scientific literature.

Coordination Chemistry and Anion Recognition Studies

The guanidine functional group, characterized by its Y-shaped CN₃ core, is well-documented for its versatile role as a ligand in coordination chemistry. at.uaresearchgate.netencyclopedia.pub Guanidines can coordinate to metal centers as neutral monodentate ligands, typically through the imine nitrogen, or as monoanionic chelating ligands. at.uaencyclopedia.pub The electronic and steric properties of guanidine ligands can be readily tuned through substitution, making them adaptable for a wide range of applications, from catalysis to bioinorganic chemistry. researchgate.net

Furthermore, the protonated form, the guanidinium cation, is recognized for its strong and selective binding of anionic guests. This interaction is facilitated by a combination of hydrogen bonding and charge-pairing, making guanidinium-based receptors effective in anion recognition and sensing.

However, no specific studies detailing the synthesis of metal complexes with this compound as a ligand or investigating its capacity for anion recognition have been reported in the available literature. Consequently, there are no research findings or data tables to present on its specific coordination behavior or anion binding affinities.

Potential in Materials Science (e.g., Nonlinear Optical Properties)

Organic molecules with delocalized π-electron systems and strong donor-acceptor groups are often investigated for their potential in materials science, particularly for applications involving nonlinear optical (NLO) properties. These properties are crucial for technologies such as optical switching and data storage. While various classes of organic compounds are actively studied for these characteristics, there is no published research that investigates or reports on the NLO properties or any other materials science applications of this compound. Therefore, data on its second-order polarizability, third-order nonlinear susceptibility, or performance in NLO devices is not available.

Future Directions and Emerging Research Areas

Development of Advanced Synthetic Methodologies

While classical methods for guanidine (B92328) synthesis are well-established, future research will likely focus on developing more efficient, sustainable, and diversity-oriented synthetic strategies for 1-(5-Chloro-2-methoxyphenyl)guanidine and its analogs. The limitations of traditional methods, which often require harsh conditions or the use of toxic reagents, are driving the innovation of novel catalytic systems.

Key areas for development include:

Transition-Metal Catalysis: Recent advancements have highlighted the use of transition metals like palladium, copper, and rhodium to facilitate guanylation reactions under milder conditions. rsc.orgresearchgate.net Future methodologies could involve one-pot, three-component reactions, coupling 5-chloro-2-methoxyaniline (B1222851) or a related precursor with a nitrogen source and a guanylating agent, thereby streamlining the synthesis process. organic-chemistry.org

Novel Guanylating Reagents: Research is ongoing to create more effective guanylating agents that are stable, less toxic, and highly reactive, enabling the synthesis of complex and sterically hindered guanidines. organic-chemistry.org This could lead to higher yields and greater purity for this compound.

Solid-Phase Synthesis: To accelerate the generation of compound libraries for screening, solid-phase synthesis techniques are being adapted for guanidines. nih.gov This approach would allow for the rapid creation of a diverse set of derivatives of the core this compound structure, facilitating structure-activity relationship (SAR) studies.

Flow Chemistry: The application of continuous flow chemistry could offer improved safety, scalability, and reaction control for guanylation reactions, which can be highly exothermic.

| Synthetic Advancement | Potential Advantage for this compound | Relevant Concepts |

| Transition-Metal Catalysis | Milder reaction conditions, improved yields, and broader substrate scope for analogs. rsc.org | C-N bond formation, Tandem reactions |

| One-Pot Procedures | Increased efficiency, reduced waste, and faster access to the target compound. researchgate.net | Multicomponent reactions, Cascade reactions |

| Solid-Phase Synthesis | Rapid generation of compound libraries for high-throughput screening. nih.gov | Combinatorial chemistry, SAR studies |

| Novel Guanylating Agents | Overcoming limitations of traditional reagents (e.g., toxicity, harsh conditions). organic-chemistry.org | Green chemistry, Reagent design |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. nih.govintimal.edu.my For a scaffold like this compound, these computational tools can guide the design of next-generation analogs with optimized properties.

Future applications of AI and ML in this context include:

Predictive Bioactivity Modeling: ML models can be trained on large datasets of known guanidine-containing compounds to predict the biological activity of novel, virtual derivatives of this compound. nih.govplos.org By generating molecular descriptors that capture the compound's structural and physicochemical features, these models can prioritize which analogs to synthesize, saving time and resources. github.com

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules based on the this compound core. mdpi.com These models can be programmed to optimize for multiple parameters simultaneously, such as high target affinity, low predicted toxicity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Synthetic Route Optimization: AI platforms can analyze the vast chemical reaction literature to predict and optimize synthetic pathways. frontiersin.org This could help identify the most efficient and cost-effective methods for producing the compound and its derivatives on a larger scale.

| AI/ML Application | Description | Impact on Research |

| QSAR Modeling | Building quantitative structure-activity relationship models to predict bioactivity. nih.gov | Prioritizes synthesis of high-potential analogs. |

| Generative Models | Designing novel guanidine structures with desired property profiles. mdpi.com | Expands chemical space beyond intuitive design. |

| ADMET Prediction | Using machine learning to forecast pharmacokinetic and toxicity profiles. intimal.edu.my | Reduces late-stage attrition of drug candidates. |

| Reaction Prediction | Optimizing synthetic routes for efficiency and yield. frontiersin.org | Accelerates the "Make" phase of the discovery cycle. |

Exploration of Novel Mechanistic Pathways

The biological mechanism of action for this compound is currently undefined. Future research should focus on elucidating its molecular targets and the downstream pathways it modulates. The guanidinium (B1211019) group is a versatile pharmacophore known to interact with enzymes, ion channels, and G-protein coupled receptors (GPCRs). nih.govresearchgate.net

Prospective research strategies include:

Computational Docking and Screening: In silico molecular docking studies can be performed to screen this compound against a wide array of known biological targets. researchgate.net This can generate hypotheses about potential protein partners, which can then be validated experimentally. The model would assess key interactions involving the protonated guanidinium head, the phenyl ring, and its specific substituents.

Target Identification Studies: Unbiased experimental approaches, such as chemical proteomics using affinity-based probes derived from the parent compound, can identify novel binding partners in cell lysates or tissues.

Cellular and Functional Assays: Once potential targets are identified, a battery of cell-based assays can be employed to understand the functional consequences of compound binding. For instance, if the target is a kinase, kinase inhibition assays would be performed. If it is a receptor, downstream signaling pathways would be investigated. nih.gov

Expanding Research Applications Beyond Current Scope

The inherent versatility of the guanidine scaffold suggests that the applications of this compound could extend far beyond a single therapeutic area. jocpr.com A systematic exploration of its properties could uncover novel utilities in diverse scientific fields.

Potential new research domains include:

Antimicrobial and Antiviral Agents: Many simple and complex guanidine derivatives exhibit potent antimicrobial and antiviral activities. ontosight.ainih.gov The compound could be screened against panels of clinically relevant bacteria, fungi, and viruses.

Anticancer Therapeutics: The guanidine moiety is present in several compounds investigated as kinase inhibitors or agents that disrupt protein-protein interactions, which are key targets in oncology. ontosight.aigoogle.com

Agrochemicals: The biological activity of guanidines has been leveraged in the agricultural sector. nih.gov Future studies could assess the potential of this compound as a novel pesticide, fungicide, or plant growth regulator.

RNA-Targeting Molecules: A nascent but rapidly growing field is the design of small molecules that target structured RNA. The positively charged guanidinium group is adept at interacting with the negatively charged phosphate (B84403) backbone of RNA, suggesting that this compound could serve as a scaffold for developing novel RNA-binding agents. rsc.org

Materials Science: Guanidine groups can be used to functionalize polymers and other materials to create novel organocatalysts or anion sensors. nih.gov

| Potential Application Area | Rationale | Example Guanidine Function |

| Oncology | Guanidines are key components of kinase inhibitors and other anticancer agents. google.com | Inhibition of cell proliferation |

| Infectious Diseases | The guanidinium group can disrupt microbial cell membranes. nih.gov | Antibacterial, Antiviral, Antifungal jocpr.com |

| Agrochemicals | Biological activity can be harnessed for crop protection. | Antigiardial, Anticoccidial nih.gov |

| RNA Therapeutics | Electrostatic interactions with the RNA backbone can be exploited. rsc.org | Binding to RNA G-quadruplexes |

| Material Science | The unique chemical properties can be imparted to materials. | Organocatalysis, Anion sensing nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.